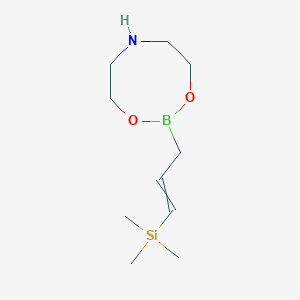
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is a compound that features a unique combination of boron, oxygen, nitrogen, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane typically involves the reaction of boronic acids with dialkanolamines. The process can be summarized as follows:
Reaction of Boronic Acids with Dialkanolamines: This step involves the formation of the dioxazaborocane ring by reacting boronic acids with dialkanolamines under controlled conditions.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced through a series of reactions involving alkenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atom, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction may produce borohydrides.
Scientific Research Applications
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane involves its ability to interact with various molecular targets through its boron, oxygen, nitrogen, and silicon atoms. The compound can form coordination complexes with metal ions, participate in hydrogen bonding, and undergo nucleophilic and electrophilic reactions. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohexan-1-one
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohex-2-en-1-one
Uniqueness
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is unique due to the presence of the prop-1-enyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other dioxazaborocane derivatives. These functional groups enhance its versatility in synthetic applications and its potential as a precursor for more complex molecules.
Properties
Molecular Formula |
C10H22BNO2Si |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3 |
InChI Key |
OIZDHLXQPPZNRT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















